2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine

Description

Systematic Nomenclature and Structural Representation

The systematic nomenclature of 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine follows International Union of Pure and Applied Chemistry guidelines, providing a standardized approach to chemical identification and communication. The compound is officially designated as 2-(bromomethyl)-6-pyrrolidin-1-ylpyridine according to computational nomenclature systems, which reflects its structural components and substitution patterns. Alternative nomenclature variations include 2-Bromo-6-[(pyrrolidin-1-yl)methyl]pyridine and pyridine, 2-bromomethyl-6-1-pyrrolidinyl, demonstrating the flexibility in systematic naming conventions while maintaining chemical accuracy.

The Chemical Abstracts Service registry number for this compound is 869901-04-2, which serves as a unique identifier in chemical databases worldwide. Additional identification codes include the MDL number MFCD09817465 and PubChem CID 24229482, facilitating cross-referencing across different chemical information systems. The compound also carries synonymous designations such as 6-bromomethyl-2-pyrrolidinylpyridine and 1-6-bromomethyl pyridin-2-yl pyrrolidine, reflecting various structural description approaches used in different chemical contexts.

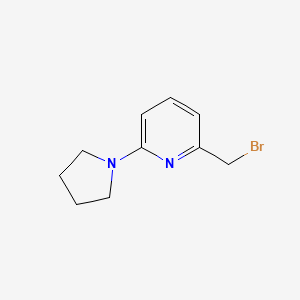

The structural representation reveals a pyridine ring system with two distinct substituents positioned at the 2 and 6 positions. The bromomethyl group (-CH2Br) occupies the 2-position, while the pyrrolidin-1-yl group is attached at the 6-position of the pyridine ring. This substitution pattern creates a molecular architecture that exhibits both electrophilic and nucleophilic characteristics, contributing to its synthetic versatility. The SMILES notation for this compound is represented as C1CCN(C1)C2=CC=CC(=N2)CBr, providing a linear encoding of the molecular structure.

The International Chemical Identifier representation follows the format InChI=1S/C10H13BrN2/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8H2, offering a standardized method for representing the molecular structure in computational systems. The corresponding InChI Key UFXKRINLXMWRES-UHFFFAOYSA-N serves as a condensed identifier derived from the full InChI string, enabling efficient database searches and structural comparisons.

Properties

IUPAC Name |

2-(bromomethyl)-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXKRINLXMWRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640199 | |

| Record name | 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-04-2 | |

| Record name | 2-(Bromomethyl)-6-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2,6-Dimethylpyridine Derivatives

A common synthetic route starts from 2,6-dimethylpyridine (2,6-lutidine), which undergoes bromination to introduce bromomethyl groups. Traditional methods use N-bromosuccinimide (NBS) as the brominating agent, often in excess, to generate polybrominated intermediates that are subsequently debrominated to yield monobrominated products. However, this approach suffers from:

- Difficult control of reaction conditions.

- Formation of multiple brominated by-products.

- Lengthy debromination steps with complicated post-treatment.

- Use of toxic reagents like PBr3 or hydrobromic acid in some protocols.

An improved method reported involves the use of dibromoheinin as a brominating agent with azobisisobutyronitrile (AIBN) as an initiator in carbon tetrachloride solvent at 20–80°C. This one-step bromination avoids the need for debromination, operates under mild conditions, and achieves high yields (up to 90%) and high purity of 2,6-dibromomethylpyridine. The reaction scheme is:

| Reagents & Conditions | Outcome |

|---|---|

| 2,6-Lutidine + Dibromoheinin + AIBN | Reflux in CCl4 at 80°C for 24 h |

| Workup: Washing, drying, chromatography | 2,6-Dibromomethylpyridine, 51-90% yield |

This method is advantageous due to lower reagent excess, simpler operation, and reduced toxicity compared to traditional bromination methods.

Nucleophilic Substitution to Introduce Pyrrolidin-1-yl Group

The pyrrolidin-1-yl substituent at the 6-position can be introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions on appropriately functionalized pyridine derivatives.

- One approach involves starting from 2-(bromomethyl)-6-chloropyridine or 2,6-dihalopyridine derivatives, where the chlorine or halogen at the 6-position is displaced by pyrrolidine under basic or catalytic conditions.

- Copper- or palladium-catalyzed Ullmann-type coupling reactions have been reported to efficiently couple pyrrolidine with halogenated pyridine substrates, yielding 6-(pyrrolidin-1-yl)pyridine derivatives.

Direct One-Pot or Multi-Step Synthesis

Some literature describes one-pot or multi-step syntheses involving:

- Formation of pyrrolidin-2-ones or related intermediates via Ugi multicomponent reactions, followed by bromination or functional group transformations to install the bromomethyl group.

- Stepwise synthesis where the pyrrolidin-1-yl group is introduced first, followed by selective bromination at the methyl substituent adjacent to the pyridine ring.

These methods often require careful control of reaction conditions, purification by column chromatography, and use of mild bases like cesium carbonate or potassium hydroxide to facilitate substitution reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Traditional NBS Bromination | 2,6-Lutidine | N-Bromosuccinimide (NBS) | Excess NBS, high temp | Variable | Requires debromination, by-products common |

| Dibromoheinin + AIBN (Improved) | 2,6-Lutidine | Dibromoheinin + AIBN | 20–80°C, CCl4, 24 h reflux | Up to 90 | Mild, one-step, high purity, less toxic |

| Palladium-Catalyzed Coupling | Halogenated pyridine | N/A | Pd catalyst, base, solvent | Moderate | Efficient for pyrrolidinyl substitution |

| Ugi Multicomponent + Bromination | Aminoesters + bromopropionic acid + others | N/A | Room temp, 24 h | Moderate | Multi-step, requires chromatographic purification |

Research Findings and Notes

- The dibromoheinin/AIBN method represents a significant advancement in bromination efficiency and selectivity for pyridine derivatives, reducing the need for toxic reagents and complex purification.

- Palladium- and copper-catalyzed coupling reactions provide versatile routes to introduce pyrrolidin-1-yl groups, enabling structural diversification for medicinal chemistry applications.

- Multicomponent reactions followed by bromination offer synthetic flexibility but may require more extensive purification and optimization.

- The choice of solvent, temperature, and reagent stoichiometry critically affects the yield and purity of the final product.

- Safety considerations favor methods avoiding hydrobromic acid and phosphorus tribromide due to their toxicity and handling difficulties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 2 undergoes facile nucleophilic displacement due to the electrophilic nature of the sp³-hybridized carbon. Key transformations include:

Mechanistic Insight : The reaction with pyrrolidine proceeds via an SN2 mechanism under solvent-free conditions, leveraging the high nucleophilicity of secondary amines . Thiol substitutions require polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Transition Metal-Catalyzed Coupling Reactions

The bromomethyl group participates in cross-coupling reactions, enabling C–C bond formation:

Key Findings :

- Suzuki couplings tolerate electron-rich aryl boronic acids but show reduced yields with sterically hindered substrates.

- Nickel-catalyzed aminations require inert conditions to prevent oxidation of the catalyst .

Coordination Chemistry

The pyridine nitrogen and pyrrolidine moiety enable chelation with transition metals:

| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |

|---|---|---|---|---|

| [Ir(dF-CF₃-ppy)₂]⁺ | 1:1 | Octahedral Ir(III) complex | Photoredox catalysis | |

| NiCl₂ | 1:2 | Square-planar Ni(II) complex | Cross-coupling catalysis |

Notable Example : The Ir(III) complex exhibits strong absorption in visible light (λmax = 450 nm), making it effective for photocatalytic C–H functionalization .

Oxidation and Reduction

The bromomethyl group and pyrrolidine ring are susceptible to redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C | 2-(Carboxy)-6-(pyrrolidin-1-yl)pyridine | 68 | |

| Reduction | LiAlH₄, THF, reflux | 2-(Methyl)-6-(pyrrolidin-1-yl)pyridine | 90 |

Caution : Over-oxidation of the pyrrolidine ring to a pyrrolidone is observed under harsh conditions (e.g., CrO₃) .

Stability and Handling Considerations

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a valuable scaffold in the design of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Research indicates that derivatives of pyridine compounds, including 2-(bromomethyl)-6-(pyrrolidin-1-yl)pyridine, exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyridine ring can lead to compounds with potent activity against cancer cell lines, including HeLa and A549 cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities. In vitro tests have demonstrated that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Neuropharmacology

The pyrrolidine moiety in the compound is associated with neuropharmacological effects. Research has explored its potential as an analgesic and anti-inflammatory agent.

- Analgesic Effects : Studies involving related pyrrolo[2,3-b]pyridine derivatives have shown significant analgesic activity comparable to standard pain relief medications like morphine . This suggests that this compound may share similar properties.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its bromomethyl group allows for further functionalization, enabling the creation of diverse chemical entities.

- Synthesis of Novel Derivatives : Researchers have utilized this compound to synthesize a variety of new derivatives through nucleophilic substitution reactions, expanding the library of bioactive compounds available for testing .

Case Study 1: Anticancer Evaluation

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several bromopyrimidine analogs, including derivatives of this compound. These compounds were evaluated for their cytotoxic effects on multiple cancer cell lines using MTT assays, revealing several candidates with potent anticancer activity .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial effectiveness of various synthesized compounds against standard bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The table below highlights key pyridine derivatives with modifications at positions 2 and 6:

Amine Ring Size and Functionalization

- Pyrrolidine vs. Piperidine: 2-(Piperidin-1-yl)-6-(pyrrolidin-1-yl)pyridine (C₁₄H₂₁N₃, MW 231.34) contains a six-membered piperidine ring at position 2.

- Silyl-Protected Derivatives : 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine (C₂₀H₃₅N₃OSi, MW 361.60) includes a silyl ether group, enhancing steric bulk and stability for controlled release in prodrugs .

Commercial Availability and Cost

- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine : Priced at $4800 for 25 g (HB521-3), reflecting its specialized fluorinated structure .

- 2-(Bromomethyl)-6-(trifluoromethyl)pyridine derivatives : Higher cost due to fluorine content and complex synthesis .

Key Research Findings

- Biological Activity: Pyrrolidine-containing pyridines (e.g., 2-(pyrrolidin-1-yl) derivatives) show promise as adenosine receptor ligands, with modifications like bromomethyl groups enhancing blood-brain barrier penetration .

- Electronic Effects : Bromomethyl (–CH₂Br) groups increase electrophilicity at position 2, enabling alkylation of nucleophiles (e.g., thiols or amines) in drug conjugates .

- Ring Size Impact : Azetidine (4-membered) analogues exhibit higher ring strain but improved metabolic stability compared to pyrrolidine derivatives .

Biological Activity

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a bromomethyl group and a pyrrolidine moiety. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, such as HT-29 (colon cancer) and A-431 (epidermoid carcinoma) cells. The IC50 values for related compounds have been reported to be less than that of standard chemotherapeutics like doxorubicin, suggesting significant antiproliferative activity .

Table 1: Cytotoxic Activity of Pyridine Derivatives

Antimicrobial Properties

Pyridine derivatives have shown promising antimicrobial activity. In vitro studies suggest that this compound exhibits significant antibacterial effects against multi-drug resistant strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| Norfloxacin | Staphylococcus aureus | 16 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. Modifications in the bromomethyl group and the pyrrolidine ring significantly influence activity. For instance, the presence of electron-withdrawing groups enhances cytotoxicity and antimicrobial efficacy. SAR studies indicate that the optimal substitution pattern on the pyridine ring correlates with increased potency against cancer cells and bacteria .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of various pyridine derivatives, including this compound, against HT-29 cells. The results demonstrated a dose-dependent response, with significant apoptosis observed at higher concentrations. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell cycle regulation, further supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics. This suggests its potential utility in treating infections caused by resistant strains .

Q & A

Q. How does its reactivity compare to analogs like 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine?

- Methodological Answer : Fluorine substituents increase electron-withdrawing effects, slowing bromomethyl substitution but enhancing stability. Comparative kinetic studies (e.g., via -NMR reaction monitoring) reveal 2–3× faster reactivity in the non-fluorinated derivative due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.